molecular formula C8H8F2N2O2 B1492232 Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate CAS No. 2098038-37-8

Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate

Cat. No. B1492232
CAS RN: 2098038-37-8
M. Wt: 202.16 g/mol
InChI Key: ASYMFWBZIYRCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H8F2N2O2 . It has a molecular weight of 202.16 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate involved the addition of piperazine to a solution of the precursor compound and potassium carbonate in CHCl3 at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F2N2O2/c1-2-14-8(13)5-3-11-4-12-6(5)7(9)10/h3-4,7H,2H2,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate are not mentioned in the search results, the Dimroth rearrangement, a type of isomerization of heterocycles, could potentially be relevant .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It should be stored under inert gas and away from air due to its air sensitivity . It has a melting point of 37.0 to 41.0 °C and a boiling point of 160 °C/88 mmHg . It is soluble in methanol .

Scientific Research Applications

Medicine: Antiviral and Anticancer Applications

Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate: has shown promise in the medical field due to its structural similarity to pyrimidine, a core component of nucleic acids. Its derivatives have been studied for their antiviral properties, particularly in the treatment of diseases caused by RNA viruses . Additionally, the compound’s potential in anticancer therapy is being explored, with research indicating its effectiveness in inhibiting the growth of certain cancer cell lines .

Agriculture: Pesticide Development

In agriculture, Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate is being researched for its use in developing novel pesticides. Its efficacy as a fungicide and herbicide is under investigation, with the aim of enhancing crop protection and yield .

Material Science: Polymer Synthesis

This compound is also significant in material science, particularly in the synthesis of specialized polymers. Its incorporation into polymer chains can potentially result in materials with unique properties such as increased thermal stability and chemical resistance .

Environmental Science: Pollutant Degradation

The environmental applications of Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate include its role in the degradation of pollutants. Studies are examining its ability to break down harmful chemicals in the environment, thus reducing pollution and its impact on ecosystems .

Analytical Chemistry: Chemical Analysis

In analytical chemistry, this compound is utilized as a standard in various chemical analyses. Its well-defined structure and properties make it an ideal reference for calibrating instruments and validating analytical methods .

Biochemistry: Enzyme Inhibition

Lastly, in the field of biochemistry, Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate is being studied for its role as an enzyme inhibitor. By binding to specific enzymes, it can regulate biochemical pathways, which is crucial for understanding disease mechanisms and developing new drugs .

Safety and Hazards

Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate can cause skin and eye irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c1-2-14-8(13)6-3-5(7(9)10)11-4-12-6/h3-4,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYMFWBZIYRCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate
Reactant of Route 3
Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate
Reactant of Route 5
Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate
Reactant of Route 6
Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.